molecular formula C6H7N3O4 B11911213 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Cat. No.: B11911213
M. Wt: 185.14 g/mol
InChI Key: PKSJCRYSYZSLGO-UHFFFAOYSA-N
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Description

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of an ethyl group at the 2-position, a nitro group at the 5-position, and keto groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione typically involves the nitration of 2-ethyl-1H-pyrimidine-4,6-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.

Major Products Formed

    Reduction: 2-ethyl-5-amino-1H-pyrimidine-4,6-dione.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors by mimicking natural substrates or ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11)

InChI Key

PKSJCRYSYZSLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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